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Compound of Interest

Compound Name: Uridine-13C9,15N2

Cat. No.: B12369034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of doubly labeled

Uridine-13C9,15N2 for metabolic flux analysis. This powerful tracer allows for the

simultaneous tracking of both the ribose and base moieties of uridine as they are incorporated

into various metabolic pathways, offering a detailed view of nucleotide metabolism and its

interplay with central carbon and nitrogen metabolism. This guide is intended for researchers,

scientists, and drug development professionals seeking to leverage stable isotope tracing to

unravel complex metabolic networks.

Core Concepts: Tracing the Fate of Uridine
Uridine is a fundamental building block for RNA synthesis and plays a crucial role in various

cellular processes. By introducing Uridine labeled with heavy isotopes of both carbon (¹³C) and

nitrogen (¹⁵N), researchers can precisely track the metabolic fate of the entire nucleoside. The

nine ¹³C atoms label the ribose sugar and the uracil base, while the two ¹⁵N atoms are

incorporated into the pyrimidine ring of the uracil base. This dual labeling strategy provides a

significant advantage over single-labeled tracers, as it allows for the differentiation of pathways

that utilize the entire uridine molecule from those that may salvage only the ribose or the base.

Metabolic flux analysis (MFA) with Uridine-13C9,15N2 enables the quantitative assessment of:

De novo and salvage pathways of nucleotide synthesis: By monitoring the incorporation of

the labeled atoms into RNA and DNA, the relative contributions of these two key pathways
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can be determined.

Interplay with central carbon metabolism: The ¹³C-labeled ribose can be traced into the

pentose phosphate pathway (PPP) and glycolysis, providing insights into glucose

metabolism and its connection to nucleotide synthesis.

Nitrogen metabolism: The ¹⁵N-labeled uracil base allows for the tracking of nitrogen atoms,

offering a window into amino acid metabolism and other nitrogen-intensive processes.

Experimental Protocols
A typical metabolic flux experiment using Uridine-13C9,15N2 involves several key steps, from

cell culture and labeling to sample analysis and data interpretation. The following is a

generalized protocol that can be adapted to specific experimental needs.

Cell Culture and Labeling
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth

phase at the time of harvesting. The specific cell number will vary depending on the cell type

and the size of the culture vessel.

Media Preparation: Prepare culture medium containing all necessary nutrients, except for

uridine. This "uridine-free" medium will be used as the base for the labeling experiment.

Tracer Introduction: On the day of the experiment, replace the standard culture medium with

the uridine-free medium supplemented with a known concentration of Uridine-13C9,15N2.

The optimal concentration of the tracer should be determined empirically but typically ranges

from 50 to 200 µM.

Time-Course Experiment: To capture the dynamics of isotope incorporation, it is

recommended to perform a time-course experiment. Harvest cells at various time points after

the introduction of the tracer (e.g., 0, 2, 4, 8, 12, and 24 hours). This will allow for the

determination of the rate of isotope incorporation and the time required to reach isotopic

steady state.

Metabolite Extraction
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Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic

reactions. This is typically achieved by aspirating the culture medium and immediately

adding a cold quenching solution, such as 80% methanol pre-chilled to -80°C.

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer the cell

suspension to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles.

Separation of Metabolites: Centrifuge the cell lysate at high speed to pellet cellular debris.

The supernatant, containing the polar metabolites, is then collected for analysis.

LC-MS/MS Analysis
Chromatographic Separation: Separate the extracted metabolites using liquid

chromatography (LC). A hydrophilic interaction liquid chromatography (HILIC) column is

often preferred for the separation of polar metabolites like nucleotides and sugar

phosphates.

Mass Spectrometry Detection: Analyze the separated metabolites using a tandem mass

spectrometer (MS/MS). The instrument should be operated in a mode that allows for the

detection and quantification of the different isotopologues of the metabolites of interest (i.e.,

molecules with different numbers of ¹³C and ¹⁵N atoms).

Data Acquisition: Acquire data in a targeted manner, focusing on the precursor and product

ions of the metabolites involved in uridine metabolism and related pathways.

Data Presentation
While specific quantitative data for Uridine-13C9,15N2 is not readily available in publicly

accessible literature, the following table illustrates the expected format for presenting such

data. The values are hypothetical and serve as a template for researchers to populate with their

own experimental results.
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Metabolite Isotopologue
Fractional Enrichment (%)
at 24h

Uridine M+11 (¹³C₉,¹⁵N₂) 98.5

UMP M+11 (¹³C₉,¹⁵N₂) 95.2

UDP M+11 (¹³C₉,¹⁵N₂) 93.8

UTP M+11 (¹³C₉,¹⁵N₂) 92.1

CTP M+10 (¹³C₉,¹⁵N₁) 45.7

Ribose-5-phosphate M+5 (¹³C₅) 15.3

Sedoheptulose-7-phosphate M+5 (¹³C₅) 8.9

Lactate M+3 (¹³C₃) 5.1

Glutamate M+2 (¹⁵N₂) 12.6

Aspartate M+1 (¹⁵N₁) 20.4

This table presents hypothetical fractional enrichment data for key metabolites following a 24-

hour labeling period with Uridine-13C9,15N2. The "M+n" notation indicates the mass

isotopologue, where 'n' is the number of heavy isotopes incorporated.

Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and

experimental workflows. The following diagrams were generated using Graphviz (DOT

language) to illustrate key concepts.
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Caption: Uridine metabolism, depicting both the salvage and de novo synthesis pathways for

pyrimidine nucleotides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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